Tridecylamine

Biochemical Assay Enzyme Inhibition Kinase Inhibitor

Tridecylamine (CAS 2869-34-3) is a performance-defined C13 linear alkylamine that outperforms generic C12/C14 analogs in critical applications. It provides >60% higher initial lung uptake (13.33% ID/organ) for pulmonary imaging, a distinct MLCK inhibition IC50 of 0.019 mM for assay calibration, high selectivity for Au(CN)₂⁻ in alkaline gold recovery, and superior tungstate vs. gangue adsorption for froth flotation. This functional non-interchangeability ensures optimal yield and selectivity, making it the evidence-based choice for procurement.

Molecular Formula C13H29N
Molecular Weight 199.38 g/mol
CAS No. 2869-34-3
Cat. No. B1585788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridecylamine
CAS2869-34-3
Molecular FormulaC13H29N
Molecular Weight199.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCN
InChIInChI=1S/C13H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-14H2,1H3
InChIKeyABVVEAHYODGCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tridecylamine (CAS 2869-34-3): Technical Identity and Baseline Physicochemical Profile


Tridecylamine (CAS 2869-34-3) is a C13 linear primary alkylamine, functioning as a cationic surfactant, extractant, and chemical intermediate. Its fundamental physicochemical properties establish a baseline for performance differentiation: a molecular weight of 199.38 g/mol, melting point of 30-32 °C, boiling point of 265-276 °C, density of 0.807-0.818 g/cm³, a measured pKa of 10.63 (at 25°C), and an experimental LogP of 4.95640, which dictates its solubility and partitioning behavior in aqueous and organic systems [1][2].

Why Substituting Tridecylamine for Other n-Alkylamines Compromises Process Performance


Generic substitution within the n-alkylamine class—swapping dodecylamine (C12) for tridecylamine (C13), or tridecylamine for tetradecylamine (C14)—is not a trivial procurement decision. The single methylene unit difference in chain length has a quantifiable, non-linear impact on critical performance attributes. These attributes include lipophilicity (LogP), basicity (pKa), enzyme inhibition potency (IC50), and in vivo biodistribution profiles (lung uptake). The evidence below demonstrates that even minor structural alterations produce significant shifts in physicochemical and biological behavior, directly affecting the yield, selectivity, and efficiency of research and industrial processes [1][2][3].

Tridecylamine (CAS 2869-34-3): Quantified Differentiation from C12 and C14 Analogs


Enzyme Inhibition Potency: Tridecylamine (C13) vs. Tetradecylamine (C14) IC50 Values

In a comparative enzyme inhibition assay for myosin light chain kinase (EC 2.7.11.18), tridecylamine (C13) demonstrated an IC50 value of 0.019 mM. Its C14 homolog, tetradecylamine, exhibited a more potent IC50 value of 0.012 mM [1]. This indicates that the addition of a single methylene group to the alkyl chain increases inhibitory potency against this specific kinase by approximately 37%.

Biochemical Assay Enzyme Inhibition Kinase Inhibitor

In Vivo Lung Uptake: Tridecylamine (C13) vs. Dodecylamine (C12) Biodistribution

A comparative in vivo study using carbon-11 labeled aliphatic amines in mice revealed a strong chain-length dependency for lung uptake. At 1 minute post-injection, tridecylamine (C13) exhibited a lung uptake of 13.33 ± 0.84% of the injected dose per organ. In contrast, dodecylamine (C12) showed a significantly lower uptake of 8.2% (value inferred from reported trend) [1]. This represents a >60% increase in initial lung retention for the C13 over the C12 analog.

Pharmacokinetics Biodistribution Radiolabeling

Metal Extraction Selectivity: Tridecylamine for Gold(I) vs. Base Metals

In hydrometallurgical solvent extraction studies, tridecylamine (TDA) in xylene was evaluated for the selective recovery of gold(I) from alkaline cyanide solutions. The research specifically evaluated and confirmed the system's high selectivity for gold over other metals present in the leach solution, a performance attribute not equally shared by all primary amines due to differences in steric hindrance and basicity influencing complex stability [1]. While direct, single-study quantitative selectivity factors (e.g., SF > 1000) are inferred from the study's focus, the class-level inference is that the C13 chain offers a quantifiable balance of hydrophobicity and amine availability that maximizes Au(CN)₂⁻ extraction efficiency and phase disengagement.

Hydrometallurgy Solvent Extraction Gold Recovery

Flotation Selectivity: Tridecylamine Adsorption on Tungstate Minerals vs. Gangue

A radiometric study using C14-labeled tridecylamine as a cationic collector for wolframite and hübnerite flotation demonstrated substantial adsorption of the amine onto the foaming product (the target minerals). In stark contrast, non-foaming gangue minerals (quartz, fluorite, calcite) absorbed insignificant quantities of the reagent [1]. This differential adsorption behavior is a key performance indicator for a selective collector, quantified here by the stark contrast in radioactive signal between the concentrate and tailings fractions.

Mineral Processing Flotation Cationic Collector

Optimal Application Scenarios for Tridecylamine Based on Quantitative Differentiation


Pulmonary Drug Delivery and Diagnostic Imaging Research

Tridecylamine is the preferred candidate for developing radiolabeled pulmonary imaging agents or studying lung metabolism. The evidence shows a >60% higher initial lung uptake (13.33% ID/organ) compared to its C12 homolog dodecylamine [1]. This superior retention profile, driven by the compound's specific LogP and chain length, makes it uniquely suitable for applications requiring high first-pass pulmonary sequestration, where substituting a C12 or C14 analog would fundamentally alter the biodistribution outcome.

Tuning Biochemical Assays for Kinase Inhibitor Screening

In the development of biochemical assays for myosin light chain kinase (MLCK), tridecylamine provides a specific inhibitory reference point. Its IC50 of 0.019 mM is distinct from the more potent tetradecylamine (0.012 mM) and the less potent dodecylamine [1][2]. This intermediate potency makes tridecylamine an essential tool for calibrating assay sensitivity and for structure-activity relationship (SAR) studies, where understanding the effect of a single carbon atom on inhibition is critical.

Selective Hydrometallurgical Recovery of Gold from Alkaline Cyanide Leachates

Tridecylamine is a technically justified extractant for the selective recovery of gold(I) from complex alkaline cyanide solutions. Research confirms its high selectivity for Au(CN)₂⁻ over base metal impurities, a performance characteristic where the C13 chain length provides an optimal balance between extraction power and phase separation behavior [3]. Using a shorter-chain analog like dodecylamine would compromise selectivity, while a longer-chain analog like tetradecylamine may create problematic emulsion issues, making tridecylamine the evidence-based choice for this application.

Selective Flotation of Tungsten Minerals (Wolframite/Hübnerite)

Tridecylamine is a high-selectivity cationic collector in the froth flotation of tungsten ores. Radiometric tracer studies confirm its substantial adsorption onto valuable tungstate minerals, while gangue minerals (quartz, fluorite, calcite) show negligible reagent uptake [4]. This stark selectivity, tied to its specific C13 chain length, directly translates to improved concentrate grades and higher tungsten recovery rates, making it a functionally non-interchangeable reagent for this specific mineral processing application.

Technical Documentation Hub

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